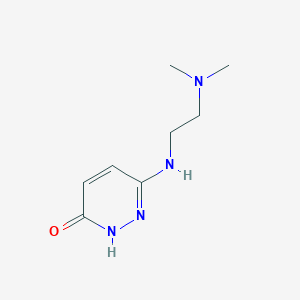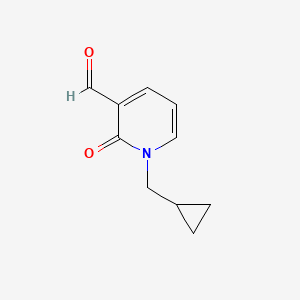
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is C₁₀H₁₀NO . Its structure likely contains a cyclopropylmethyl group , a pyridine ring , and an aldehyde functional group . The exact arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
New 1,2-dihydropyridine-3-carbonitrile derivative compounds were synthesized through cyclization involving ketones and appropriate aldehydes in the presence of ethyl cyanoacetate and ammonium acetate. These compounds were characterized using various spectroscopic methods and evaluated for their biological activity against gram-positive and gram-negative bacteria. The synthesis explores the potential for generating biologically active compounds that could have applications in medicinal chemistry (Ibraheem et al., 2018).
Chemical Reactivity and Mechanistic Insights
The oximes of 4-(alk-2-enylamino)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehydes underwent thermally induced 1,3-dipolar cycloadditions leading to fused isoxazolidine derivatives under very mild conditions. This mechanistic exploration provides insights into the chemical reactivity of dihydropyridine derivatives and their potential applications in the synthesis of novel organic compounds (Gotoh et al., 1996).
Photocycloaddition Reactions
Photocycloaddition of enamine-carbaldehydes with alkenes yielded regioselectively 4-substituted and 3-substituted 2-hydroxy-1,2,3,4-tetrahydropyridines. This study demonstrates the versatility of dihydropyridine derivatives in photocycloaddition reactions, offering a pathway to synthesize complex organic structures (Tietz et al., 1983).
Antimicrobial Evaluation
Novel thiohydrazonates and pyrazolo[3,4-b]pyridines derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and cyanothioacetamide were synthesized, showcasing the 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative as a precursor. These compounds were evaluated for their antimicrobial activities, with some showing promising inhibitory activities against various bacterial strains, highlighting the potential of dihydropyridine derivatives in developing new antimicrobial agents (Mekky & Sanad, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-2-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-7-9-2-1-5-11(10(9)13)6-8-3-4-8/h1-2,5,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZRTYQFHDNTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)

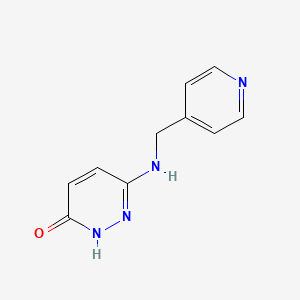

![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)
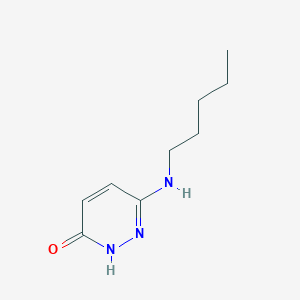
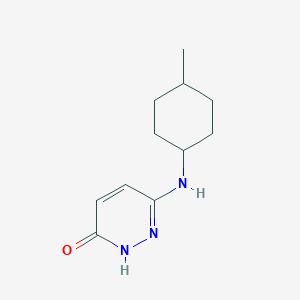
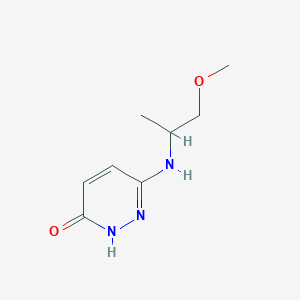


![N-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1479376.png)
